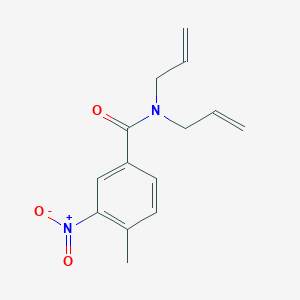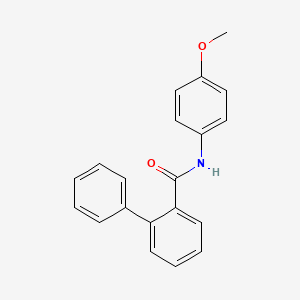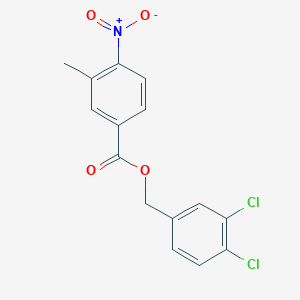![molecular formula C22H20N2O2 B5729058 N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide](/img/structure/B5729058.png)
N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide, also known as AMN082, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience and pharmacology.
Applications De Recherche Scientifique
N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide has been extensively studied for its potential applications in various scientific fields. In neuroscience, it has been shown to modulate the activity of metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in regulating synaptic transmission and plasticity. This makes N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide a potential candidate for the treatment of neurological disorders such as anxiety, depression, and schizophrenia.
In pharmacology, N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide has been shown to have potential applications in drug discovery and development. It has been used as a tool compound to study the pharmacological properties of mGluR7 and to identify new drug targets for the treatment of neurological disorders.
Mécanisme D'action
N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide acts as a positive allosteric modulator of mGluR7, which means that it enhances the receptor's activity without directly binding to its active site. This leads to an increase in the release of inhibitory neurotransmitters such as GABA and glycine, which results in a decrease in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects
N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it enhances the activity of mGluR7 and increases the release of inhibitory neurotransmitters. In vivo studies have shown that it has anxiolytic and antidepressant effects, reduces seizures, and improves cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide has several advantages for lab experiments. It is a highly specific and potent modulator of mGluR7, which makes it an ideal tool compound for studying the receptor's pharmacological properties. It is also relatively stable and easy to synthesize.
However, there are also some limitations to using N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide in lab experiments. It has poor solubility in water, which can make it challenging to administer to animals or cells. It also has a short half-life, which means that its effects are often short-lived.
Orientations Futures
There are several future directions for the study of N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide. One area of research is the development of new compounds that are more potent and selective modulators of mGluR7. Another area of research is the investigation of the potential therapeutic applications of N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide in the treatment of neurological disorders. Finally, there is a need for more studies to elucidate the mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide and its effects on neuronal function and behavior.
Conclusion
In conclusion, N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide is a chemical compound that has significant potential applications in various scientific fields, including neuroscience and pharmacology. Its ability to modulate the activity of mGluR7 makes it an ideal tool compound for studying the receptor's pharmacological properties and identifying new drug targets for the treatment of neurological disorders. While there are some limitations to using N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide in lab experiments, its advantages make it a valuable compound for scientific research.
Méthodes De Synthèse
N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 1-naphthylacetic acid with thionyl chloride to form 1-naphthylacetyl chloride. The resulting compound is then reacted with N-(4-aminophenyl)acetamide in the presence of triethylamine to form N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide.
Propriétés
IUPAC Name |
(E)-N-[4-[acetyl(methyl)amino]phenyl]-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16(25)24(2)20-13-11-19(12-14-20)23-22(26)15-10-18-8-5-7-17-6-3-4-9-21(17)18/h3-15H,1-2H3,(H,23,26)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAKLRAOYIZTGS-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(naphthalen-1-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)

![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5729016.png)
![N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)


![N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5729031.png)
![3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5729035.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)

![3-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5729065.png)
